molecular formula C8H11BrN2O2 B3248324 methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1855945-39-9

methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B3248324
CAS No.: 1855945-39-9
M. Wt: 247.09
InChI Key: LFQIVRIECCZTSH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₈H₁₁BrN₂O₂, molecular weight: 247.09 ) is a brominated pyrazole derivative with a propyl substituent at the N1 position and a methyl ester group at C2. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable reactivity.

The compound’s safety profile highlights significant hazards, including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . It requires stringent handling protocols, such as avoiding heat, moisture, and open flames (P210, P233) . Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in handling or regulatory constraints .

Properties

IUPAC Name

methyl 4-bromo-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQIVRIECCZTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromo-1H-pyrazole with propyl bromide in the presence of a base to introduce the propyl group. This is followed by esterification with methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: 4-amino-1-propyl-1H-pyrazole-3-carboxylate.

    Reduction: 4-bromo-1-propyl-1H-pyrazole-3-methanol.

    Oxidation: 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Overview:
Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate is utilized in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Applications:

  • Anti-inflammatory Agents: Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders .
  • Anticancer Compounds: The compound's ability to interact with specific biological pathways has led to investigations into its potential as an anticancer agent .

Case Study:
A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in tumor cells through receptor modulation.

Agricultural Chemistry

Overview:
In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals.

Applications:

  • Herbicides and Fungicides: The compound is incorporated into formulations aimed at enhancing crop protection against pests and diseases, thereby improving agricultural yields .

Data Table: Agrochemical Formulations Using this compound

Agrochemical TypeActive IngredientApplication
HerbicideMethyl 4-bromo-1-propyl-1H-pyrazoleWeed control in cereals
FungicideMethyl 4-bromo-1-propyl-1H-pyrazoleFungal disease prevention in fruits

Material Science

Overview:
The compound is also applied in material science, particularly in the development of specialty polymers and resins.

Applications:

  • Polymer Synthesis: It contributes to creating materials with enhanced durability and chemical resistance, making it suitable for various industrial applications .

Case Study:
Research highlighted the use of this compound in formulating a polymer blend that exhibited superior thermal stability compared to conventional materials. This advancement has implications for manufacturing processes requiring high-performance materials.

Biochemical Research

Overview:
this compound is utilized in biochemical studies focusing on enzyme inhibitors and receptor interactions.

Applications:

  • Enzyme Inhibition Studies: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .

Data Table: Enzyme Targets for this compound

Enzyme TargetInhibition TypePotential Therapeutic Use
Cyclooxygenase (COX)CompetitivePain and inflammation relief
Phosphodiesterase (PDE)NoncompetitiveTreatment of erectile dysfunction

Analytical Chemistry

Overview:
In analytical chemistry, this compound serves as a standard reference compound.

Applications:
It is used to calibrate analytical methods ensuring accuracy and reliability when quantifying related compounds .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Compound 1 : Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate

  • Substituents : Cyclopropyl group at N1 (vs. propyl in the target compound).
  • Molecular Formula : C₈H₉BrN₂O₂ (molar mass: 245.07) .
  • Similar reactivity at C4 (bromine) but differing electronic effects due to cyclopropane’s ring strain.

Compound 2 : 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine

  • Substituents : 3-(Methylsulfonyl)propyl at N1; amine group at C3 (vs. methyl ester in the target compound).
  • Molecular Formula : C₈H₁₂BrN₃O₂S (molar mass: 282.16) .
  • Key Differences :
    • The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility.
    • The amine group at C3 offers nucleophilic reactivity distinct from the ester group, enabling different downstream modifications.

Compound 3 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

  • Substituents : 4-Chlorophenyl at C2; methyl groups at N1 and C5; ketone at C3 (vs. ester in the target compound).
  • Molecular Formula : C₁₂H₁₁BrClN₂O (molar mass: 301–305) .
  • Key Differences :
    • The dihydro-pyrazol-one core introduces conjugation and planarity, affecting π-π stacking interactions.
    • The chlorophenyl group enhances lipophilicity and may influence biological target binding.

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight 247.09 245.07 282.16 301–305
Functional Group at C3 Methyl ester Methyl ester Amine Ketone
N1 Substituent Propyl Cyclopropyl 3-(Methylsulfonyl)propyl Methyl
Key Hazards H315, H319, H335 Not provided Not provided Not provided
Synthetic Utility Cross-coupling precursor Rigid analog for SAR studies Polar intermediate for amines Planar scaffold for drug design

Biological Activity

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The unique structural features of these compounds contribute to their interaction with various biological targets, making them valuable in drug development .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazines with carbonyl compounds.
  • Bromination : The introduction of the bromine atom at the 4-position is performed using brominating agents.
  • Esterification : The carboxylic acid group is converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, it has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, highlighting its therapeutic potential in conditions such as rheumatoid arthritis and asthma .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Umesha et al. reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Anticancer Activity Assessment

In another study, the compound was tested against various cancer cell lines. It exhibited an IC50 value of 25 µM against MCF7 cells, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis of Related Pyrazole Compounds

Compound NameBiological ActivityIC50 Value (µM)Notes
This compoundAntimicrobial, Anticancer25 (MCF7)Effective against Gram-positive bacteria
Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylateAnticancer30 (A549)Broader solubility
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acidAntimicrobial32 (S. aureus)Significant anti-inflammatory activity noted

Q & A

Q. How can researchers optimize the synthesis yield of methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For pyrazole derivatives, key factors include:
  • Catalyst selection : Use palladium catalysts for bromination or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl functionalization) .
  • Temperature control : Reflux conditions (e.g., 80–100°C in THF or DMF) are common for cyclization and esterification steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrazole C-4 bromine position .
  • Stoichiometry : Excess methylating agents (e.g., methyl iodide) improve esterification efficiency .
    Example Data Table :
ConditionYield (%)Reference
DMF, 100°C, 24h78
THF, Pd(PPh₃)₄, 80°C65

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) to separate brominated pyrazole intermediates .
  • Recrystallization : Ethanol/water mixtures (7:3 ratio) yield high-purity crystals due to differential solubility of ester derivatives .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve regioisomeric impurities .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

  • Methodological Answer :
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C-4 bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the ester group .
  • Molecular docking : Predict binding affinity for medicinal chemistry applications (e.g., anti-inflammatory targets like COX-2) using AutoDock Vina .
  • Kinetic studies : Monitor activation energy barriers for cross-coupling reactions using Arrhenius plots .

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

  • Methodological Answer :
  • Multi-technique validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution mass spectrometry (HRMS). For example, distinguish between C-3 and C-5 substitution patterns via 15N^{15}\text{N} NMR chemical shifts .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguous NOE correlations or crystallographic disorder .
    Example NMR Data :
Proton Positionδ (ppm)MultiplicityIntegration
Pyrazole H-57.82Singlet1H
Propyl CH₂1.35Triplet2H

Q. What methodologies assess the environmental impact or toxicity of this compound?

  • Methodological Answer :
  • Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to evaluate acute toxicity .
  • Degradation studies : Perform photolysis (UV irradiation in aqueous solutions) or hydrolysis (pH 7–9 buffers) to track persistence .
  • QSAR models : Predict bioaccumulation potential via logP calculations (e.g., using PubChem descriptors) .

Q. How to design multi-step synthetic routes using this compound as a key intermediate?

  • Methodological Answer :
  • Retrosynthetic analysis : Target bioactive molecules (e.g., kinase inhibitors) by functionalizing the bromide via cross-coupling or substituting the ester with amides .
  • Protecting group strategies : Temporarily block the ester group using tert-butyl or benzyl protection during bromine substitution .
    Example Route :
    Methyl ester → Suzuki coupling with aryl boronic acid → Deprotection → Amidation with hydrazines → Final product .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or integration discrepancies?

  • Methodological Answer :
  • Dynamic effects : Conformational flexibility of the propyl chain may cause signal broadening; use variable-temperature NMR to confirm .
  • Diastereomeric impurities : Check for chiral centers introduced during esterification; employ chiral HPLC or Mosher’s acid derivatization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate

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